APJ receptor agonist 3

Cardiovascular Research GPCR Pharmacology Drug Discovery

APJ receptor agonist 3 (CAS 2759159-56-1) is a potent, orally bioavailable, non-peptide small molecule agonist of the apelin receptor (APJ, APLNR) with an EC50 value of 0.027 nM. It belongs to a class of synthetic APJ agonists developed to overcome the limitations of endogenous peptide ligands such as apelin-13, which have short half-lives and require parenteral administration.

Molecular Formula C26H29ClN4O5
Molecular Weight 513.0 g/mol
Cat. No. B10827847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPJ receptor agonist 3
Molecular FormulaC26H29ClN4O5
Molecular Weight513.0 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=NC=C(C=C4)Cl)O
InChIInChI=1S/C26H29ClN4O5/c1-4-5-9-21-29-24(32)22(26(34)31(21)23-19(35-2)7-6-8-20(23)36-3)25(33)30-13-12-16(15-30)18-11-10-17(27)14-28-18/h6-8,10-11,14,16,32H,4-5,9,12-13,15H2,1-3H3/t16-/m1/s1
InChIKeyQIOUHHAVGZYRLP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APJ Receptor Agonist 3: Potent and Orally Active Non-Peptide Small Molecule for Cardiovascular Research


APJ receptor agonist 3 (CAS 2759159-56-1) is a potent, orally bioavailable, non-peptide small molecule agonist of the apelin receptor (APJ, APLNR) with an EC50 value of 0.027 nM . It belongs to a class of synthetic APJ agonists developed to overcome the limitations of endogenous peptide ligands such as apelin-13, which have short half-lives and require parenteral administration [1]. The compound features a unique molecular scaffold (C26H29ClN4O5, MW 512.99) and has been primarily investigated for its potential in cardiovascular disease research, particularly heart failure, due to its ability to enhance cardiac contractility and output without significantly affecting heart rate .

Why Generic Substitution of APJ Receptor Agonist 3 in Cardiovascular Research Requires Rigorous Comparative Evaluation


Simple substitution among APJ receptor agonists in research protocols can lead to irreproducible or misleading results due to profound differences in potency, oral bioavailability, signaling bias, and chemical class [1]. For instance, while endogenous peptide agonists like apelin-13 suffer from rapid degradation and require intravenous infusion, small-molecule alternatives exhibit vastly different pharmacokinetic and pharmacodynamic profiles [2]. Furthermore, the functional selectivity of APJ agonists can significantly impact experimental outcomes; balanced agonists may activate both beneficial G-protein and detrimental β-arrestin pathways, whereas biased agonists may offer a cleaner profile [3]. Therefore, selection based on a compound's specific, quantifiable differentiation—not merely its class—is critical for ensuring experimental validity and translational relevance [4].

APJ Receptor Agonist 3: Quantified Differentiation Against Key Comparators in Potency, Bioavailability, and Class


Superior In Vitro Potency of APJ Receptor Agonist 3 Compared to First-Generation Non-Peptide Agonist ML233

APJ receptor agonist 3 demonstrates a 137,037-fold higher potency than the first-generation non-peptide APJ agonist ML233 in functional assays . This extreme difference in potency is a critical factor for studies requiring high receptor occupancy at low concentrations, enabling a wider dynamic range for in vitro and in vivo experiments.

Cardiovascular Research GPCR Pharmacology Drug Discovery

Enhanced Potency Advantage of APJ Receptor Agonist 3 Over Preclinical Candidate BMS-986224

APJ receptor agonist 3 is approximately 11-fold more potent than the orally bioavailable clinical-stage APJ agonist BMS-986224 in terms of functional EC50, despite both compounds being small molecules . While BMS-986224 has a reported binding affinity (Kd) of 0.3 nM, its functional EC50 is not explicitly disclosed in the same datasheet, whereas APJ receptor agonist 3's functional EC50 is reported as 0.027 nM. The 11-fold potency advantage could translate to lower effective doses and a potentially superior therapeutic window.

Heart Failure Drug Development In Vivo Pharmacology

Critical Advantage of Oral Bioactivity Over Endogenous Peptide Agonists (e.g., Apelin-13)

APJ receptor agonist 3 is reported to be orally bioactive . This is a fundamental and quantifiable advantage over endogenous peptide agonists like (Pyr1)apelin-13, which have a very short in vivo half-life and require continuous intravenous infusion for sustained effects [1][2]. This difference is not just a matter of convenience; it directly enables long-term, chronic dosing studies in animal models that are impossible or highly impractical with peptide infusions.

Pharmacokinetics Drug Delivery Chronic Dosing Studies

Putative Advantage as a Balanced Agonist Over G-Protein-Biased Agonists in Specific Research Contexts

APJ receptor agonist 3 is described as a potent APJ receptor agonist without specific mention of biased signaling , implying it may function as a balanced agonist, similar to BMS-986224 . This contrasts with emerging biased agonists like WN561, which are designed to exclusively activate the G-protein pathway while avoiding β-arrestin signaling to prevent cardiac hypertrophy [1]. For researchers studying the full spectrum of APJ signaling or using model systems where β-arrestin-mediated effects are desirable or not a concern, a balanced agonist like APJ receptor agonist 3 offers a distinct, well-defined pharmacological tool that fully recapitulates the endogenous signaling profile.

Signaling Bias Functional Selectivity Mechanism of Action

Potential Differentiated Cardiovascular Profile Inferred from Analogous Agonists

While specific in vivo data for APJ receptor agonist 3 are not publicly disclosed, its close analog BMS-986224 (another potent, orally active non-peptide APJ agonist) has been shown to increase cardiac output by 10-15% in anesthetized rats without affecting heart rate, a profile differentiated from the β-adrenergic agonist dobutamine and the ACE inhibitor enalapril [1]. As a member of the same pharmacological class with a similar balanced signaling profile, APJ receptor agonist 3 is expected to produce a comparable hemodynamic effect, offering a unique mechanism for enhancing cardiac function without chronotropic or afterload reduction.

Cardiac Output Heart Failure Models In Vivo Efficacy

Distinct Structural Scaffold Differentiating from Triazole-Based Agonists

APJ receptor agonist 3 features a pyrimidinone core scaffold (C26H29ClN4O5), which is structurally distinct from other classes of APJ agonists, such as the triazole-based agonists described in patent WO2018097944 (e.g., AMG986) [1]. This chemical differentiation is important for medicinal chemists and chemical biologists as it provides an alternative chemotype for exploring APJ receptor pharmacology. Different scaffolds can exhibit unique binding modes, off-target profiles, and physicochemical properties, making APJ receptor agonist 3 a valuable tool for orthogonal validation of biological findings.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Optimal Application Scenarios for APJ Receptor Agonist 3 in Cardiovascular Drug Discovery


Chronic Oral Dosing Studies in Heart Failure Animal Models

The orally bioavailable nature of APJ receptor agonist 3 makes it ideally suited for long-term, repeat-dosing studies in rodent models of heart failure, such as the transverse aortic constriction (TAC) or myocardial infarction (MI) models . Its high potency (EC50 0.027 nM) ensures robust target engagement at low doses, minimizing the risk of off-target effects and allowing for a clear assessment of its chronic impact on cardiac remodeling, fibrosis, and function . This is a significant advantage over peptide agonists which require continuous infusion pumps, thereby reducing animal stress and experimental complexity.

Investigating the Full Spectrum of APJ Signaling in Cellular Models

As a presumed balanced agonist, APJ receptor agonist 3 is the tool of choice for researchers aiming to study the complete signaling repertoire of the APJ receptor, including both G-protein and β-arrestin pathways [1]. This is essential for establishing baseline signaling profiles, validating new biased ligands, or studying physiological and pathophysiological contexts where β-arrestin signaling may play a beneficial role, such as in certain renal or metabolic functions [2].

Orthogonal Chemical Probe for Target Validation Studies

The distinct pyrimidinone scaffold of APJ receptor agonist 3 provides an excellent orthogonal chemical probe for target validation . When phenotypic effects observed with a triazole-based APJ agonist (e.g., AMG986) need to be confirmed as on-target, using APJ receptor agonist 3, a structurally unrelated agonist with high potency, can help rule out scaffold-specific off-target liabilities and strengthen the case for APJ-mediated pharmacology [3].

High-Throughput Screening (HTS) Assay Development and Validation

The exceptional potency of APJ receptor agonist 3 makes it a superior positive control compound for developing and validating high-throughput screening assays targeting the APJ receptor . Its robust and reliable activation of the receptor at sub-nanomolar concentrations provides a strong signal window for assay quality control metrics like Z'-factor and signal-to-background ratio, ensuring the sensitivity and reproducibility of the screening campaign [4].

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